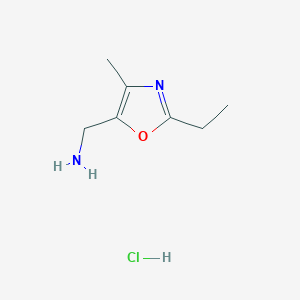

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride

CAS No.: 1803606-83-8

Cat. No.: VC2605194

Molecular Formula: C7H13ClN2O

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803606-83-8 |

|---|---|

| Molecular Formula | C7H13ClN2O |

| Molecular Weight | 176.64 g/mol |

| IUPAC Name | (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2O.ClH/c1-3-7-9-5(2)6(4-8)10-7;/h3-4,8H2,1-2H3;1H |

| Standard InChI Key | ANYNVJVGLLUJRL-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=C(O1)CN)C.Cl |

| Canonical SMILES | CCC1=NC(=C(O1)CN)C.Cl |

Introduction

Chemical Identity and Structure

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride is a substituted oxazole compound with an aminomethyl group at the 5-position. The compound features a 1,3-oxazole core with ethyl substitution at position 2 and methyl substitution at position 4. The primary amine at position 5 is present as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Structural Identifiers

The compound is precisely characterized through multiple chemical identification systems as detailed in Table 1.

Table 1: Structural Identifiers of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 1803606-83-8 |

| Molecular Formula | C₇H₁₂N₂O·HCl (or C₇H₁₃ClN₂O) |

| Molecular Weight | 176.64 g/mol |

| IUPAC Name | (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride |

| SMILES Notation | CCC1=NC(=C(O1)CN)C.Cl |

| InChI | InChI=1S/C7H12N2O.ClH/c1-3-7-9-5(2)6(4-8)10-7;/h3-4,8H2,1-2H3;1H |

| InChIKey | ANYNVJVGLLUJRL-UHFFFAOYSA-N |

| MDL Number | MFCD28954414 |

| PubChem CID | 119031976 |

The parent compound without the hydrochloride salt is known as (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (PubChem CID 69276833) .

Physicochemical Properties

Understanding the physicochemical properties of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride is crucial for its appropriate handling and application in research settings.

Physical Properties

The compound exists as a solid at room temperature, with specific physical characteristics that influence its storage and handling requirements.

Table 2: Physical Properties of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride

The compound's oxazole core contributes to its aromatic character, while the aminomethyl group provides potential for hydrogen bonding interactions. The hydrochloride salt formation enhances water solubility compared to the free base form .

Applications and Research Uses

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride has potential applications in several research areas due to its structural features.

Pharmaceutical Research

The compound may serve as:

-

A building block in medicinal chemistry for the synthesis of bioactive compounds

-

An intermediate in the synthesis of pharmaceutical compounds

-

A reference substance for drug impurities and quality control analyses

Chemical Research

In organic synthesis, this compound may function as:

-

A versatile intermediate for further functionalization

-

A scaffold for the development of heterocyclic libraries

-

A reagent in the exploration of novel chemical transformations

The presence of both a nucleophilic primary amine and an oxazole ring provides multiple sites for potential chemical transformations, making it valuable in diversity-oriented synthesis .

| Hazard Statement | Hazard Category | Warning Statement |

|---|---|---|

| H302 | Acute Toxicity, Oral, Category 4 | Harmful if swallowed |

| H315 | Skin Corrosion/Irritation, Category 2 | Causes skin irritation |

| H319 | Serious Eye Damage/Eye Irritation, Category 2A | Causes serious eye irritation |

| H335 | Specific Target Organ Toxicity, Single Exposure, Category 3 | May cause respiratory irritation |

These hazard classifications are based on notifications to the European Chemicals Agency (ECHA) Classification and Labelling Inventory .

Analytical Characterization

Proper identification and quality assessment of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride typically involve multiple analytical techniques.

Spectroscopic Methods

While specific spectroscopic data for this compound is limited in the available literature, standard characterization would typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR for proton environments

-

¹³C NMR for carbon environments

-

Potentially 2D techniques (COSY, HSQC, HMBC) for structural confirmation

-

-

Mass Spectrometry:

-

Exact mass determination

-

Fragmentation pattern analysis

-

-

Infrared Spectroscopy:

-

Characteristic absorption bands for functional groups

-

Confirmation of salt formation

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) may be employed to assess purity and detect potential impurities. Standard methods typically require >95% purity for research-grade materials .

Structural Comparisons with Related Compounds

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride belongs to a broader family of substituted oxazoles and can be compared with structurally related compounds to understand structure-activity relationships.

Table 4: Comparison with Related Compounds

| Compound | Structural Difference | Potential Impact on Properties |

|---|---|---|

| (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (free base) | Lacks HCl salt | Reduced water solubility, different crystallinity |

| (2-Methylthiazol-4-yl)methanamine dihydrochloride | Contains thiazole instead of oxazole; different substitution pattern | Different electronic properties, potentially different biological activity |

| 4-Substituted oxazoles with different functional groups at position 5 | Variation in the position 5 substituent | Altered reactivity, solubility, and potential biological activity |

The oxazole ring provides distinct electronic properties compared to other five-membered heterocycles like thiazoles, imidazoles, or isoxazoles. The specific substitution pattern in (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride contributes to its unique chemical behavior and potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume